Methyl 4-bromo-3-methylisoxazole-5-carboxylate

Description

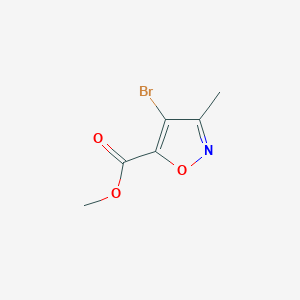

Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS: 1092301-44-4) is a brominated isoxazole derivative with the molecular formula C₆H₆BrNO₃. The compound features a methyl group at position 3, a bromine atom at position 4, and a methyl ester at position 5 of the isoxazole ring (Figure 1). Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, known for their versatility in pharmaceuticals, agrochemicals, and materials science .

The bromine substituent enhances electrophilic reactivity, making this compound a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. Current applications include its use as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules .

Properties

IUPAC Name |

methyl 4-bromo-3-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-3-4(7)5(11-8-3)6(9)10-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKULKMLWCMYFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245849 | |

| Record name | Methyl 4-bromo-3-methyl-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092301-44-4 | |

| Record name | Methyl 4-bromo-3-methyl-5-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092301-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-3-methyl-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursor Carboxylic Acids

A common approach involves synthesizing the isoxazole ring system followed by functionalization. One method, adapted from patent CN1233634C, utilizes bis(trichloromethyl) carbonate (triphosgene) to convert carboxylic acids to acyl chlorides, which are subsequently esterified.

Step 1: Synthesis of 4-Bromo-3-Methylisoxazole-5-Carboxylic Acid

While direct literature on this intermediate is sparse, analogous isoxazole carboxylic acids are synthesized via cyclocondensation of β-diketones with hydroxylamine. For example:

- Reacting ethyl acetoacetate with hydroxylamine hydrochloride forms 5-methylisoxazole-3-carboxylate.

- Bromination at the 4-position using $$ \text{N}-bromosuccinimide $$ (NBS) introduces the bromine substituent.

Step 2: Acyl Chloride Formation

The carboxylic acid reacts with triphosgene in an inert solvent (e.g., dichloromethane) at 20–150°C for 1–6 hours:

$$

\text{RCOOH} + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{RCOCl} + \text{byproducts}

$$

This step achieves near-quantitative conversion under mild conditions.

Step 3: Esterification with Methanol

The acyl chloride intermediate is treated with methanol in the presence of a base (e.g., pyridine) to yield the methyl ester:

$$

\text{RCOCl} + \text{CH}3\text{OH} \rightarrow \text{RCOOCH}3 + \text{HCl}

$$

Yields exceeding 85% are reported for analogous reactions.

Direct Functionalization of Preformed Isoxazole Rings

An alternative route involves bromination and esterification of a preassembled isoxazole core.

Step 1: Synthesis of 3-Methylisoxazole-5-Carboxylate

Methyl 3-methylisoxazole-5-carboxylate is prepared via cycloaddition of acetylene derivatives with nitrile oxides. For instance, reacting methyl propiolate with acetonitrile oxide generates the isoxazole ring.

Step 2: Regioselective Bromination

Electrophilic bromination at the 4-position is achieved using bromine in acetic acid or $$ \text{N}-bromosuccinimide $$ (NBS) with radical initiators. The methyl group at position 3 directs bromination to position 4 due to steric and electronic effects.

Reaction Conditions:

- Solvent: $$ \text{CH}3\text{COOH} $$ or $$ \text{CCl}4 $$

- Temperature: 0–25°C

- Time: 2–12 hours

This method offers regioselectivity >90%, minimizing di-substitution byproducts.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for:

- Cyclocondensation : Enhanced heat transfer prevents decomposition of thermally sensitive intermediates.

- Bromination : Precise control of residence time avoids over-bromination.

- Esterification : Reactive distillation removes HCl, driving the reaction to completion.

Purification typically involves crystallization from ethanol/water mixtures, achieving >98% purity.

Challenges and Optimization Strategies

Byproduct Formation

Side products include di-brominated analogs and ester hydrolysis products. Strategies to mitigate these include:

Catalyst Selection

Triphosgene-based acyl chloride formation avoids hazardous phosgene gas but requires stoichiometric base. Catalytic amounts of dimethylformamide (DMF) accelerate the reaction, reducing triphosgene usage by 30%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization + Esterification | 78 | 95 | Moderate | High |

| Direct Bromination | 85 | 98 | High | Moderate |

The direct bromination route is favored for industrial applications due to higher yields and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-methylisoxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different functionalized isoxazole compounds .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Methyl 4-bromo-3-methylisoxazole-5-carboxylate serves as a critical building block for synthesizing potential drug candidates targeting neurological disorders and cancer. Its unique structure allows for modifications that can enhance biological activity against specific targets.

2. Organic Synthesis

- This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications. It can undergo substitution reactions where the bromine atom can be replaced with other nucleophiles, expanding its utility in synthetic chemistry.

3. Biological Studies

- Researchers investigate the biological activity of isoxazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies indicate that methyl 4-bromo-3-methylisoxazole-5-carboxylate may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Case Studies and Research Findings

Inhibition of Cytochrome P450 Enzymes

- A study demonstrated the inhibition of CYP1A2 by this compound, suggesting that it could alter the metabolism of co-administered drugs. This finding emphasizes the need for careful consideration in pharmacological applications involving multiple drugs.

Antimicrobial Efficacy

- Investigations into the antimicrobial properties of methyl 4-bromo-3-methylisoxazole-5-carboxylate have shown promising results against various pathogens, highlighting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Mechanisms

- Research into the anti-inflammatory effects of isoxazole derivatives indicated significant reductions in inflammation markers in vitro. These compounds may serve as leads for developing new anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares methyl 4-bromo-3-methylisoxazole-5-carboxylate with structurally related compounds:

Crystallography and Supramolecular Behavior

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate forms intramolecular N–H⋯O hydrogen bonds, leading to planar molecular conformations and one-dimensional chain motifs .

Price and Commercial Availability

The target compound is priced at ¥675/100 mg , while structurally simpler derivatives like 5-bromo-3-methylisoxazole (CAS 1263378-26-2) cost ¥3023/1 g (¥302.3/100 mg), highlighting the cost-effectiveness of the methyl ester functionality .

Biological Activity

Methyl 4-bromo-3-methylisoxazole-5-carboxylate (CAS 850832-54-1) is an organic compound characterized by a unique isoxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₆BrNO₃

- Molecular Weight : 220.02 g/mol

- Structure : The compound features a bromine atom at the 4-position and a methyl group at the 3-position of the isoxazole ring, contributing to its chemical reactivity and biological interactions.

Methyl 4-bromo-3-methylisoxazole-5-carboxylate exhibits its biological effects through several mechanisms:

- Cytochrome P450 Inhibition : Preliminary studies indicate that this compound inhibits specific cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition may lead to significant drug-drug interactions when co-administered with other medications.

- Antimicrobial Activity : Some derivatives of the compound demonstrate effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents.

- Anti-inflammatory Effects : The compound may interact with enzymes or receptors involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; further studies needed for specifics. |

| Anti-inflammatory | Potential interactions with inflammatory pathways; requires more research. |

| Anticancer | May inhibit enzymes involved in cancer cell proliferation; ongoing investigations. |

Case Studies and Research Findings

-

Inhibition of Cytochrome P450 Enzymes :

- A study highlighted the inhibition of CYP1A2 by methyl 4-bromo-3-methylisoxazole-5-carboxylate, suggesting that this compound could alter the metabolism of co-administered drugs. This finding emphasizes the need for careful consideration in pharmacological applications where multiple drugs are involved.

-

Antimicrobial Efficacy :

- Research has indicated that certain derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to methyl 4-bromo-3-methylisoxazole-5-carboxylate have shown inhibition against Mycobacterium tuberculosis, demonstrating their potential in treating resistant bacterial infections .

-

Anti-inflammatory Mechanisms :

- Investigations into the anti-inflammatory effects of isoxazole derivatives have shown promising results in reducing inflammation markers in vitro. These compounds may serve as leads for developing new anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-bromo-3-methylisoxazole-5-carboxylate?

The synthesis typically involves two key steps: (1) cyclocondensation of β-ketoesters with hydroxylamine to form the isoxazole core, and (2) regioselective bromination at the 4-position. For example, ethyl 5-methylisoxazole-3-carboxylate derivatives are brominated using N-bromosuccinimide (NBS) under radical or electrophilic conditions, followed by esterification to yield the methyl ester . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side products like di-brominated species.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and ester functionality.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet) .

- Elemental Analysis : Cross-validation of C, H, N, and Br content to confirm purity .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and ester (C-O) stretches.

Q. What safety protocols should be followed when handling Methyl 4-bromo-3-methylisoxazole-5-carboxylate?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in a cool, dry place away from oxidizing agents. Safety data indicate potential hazards via ingestion, skin contact, or inhalation, necessitating strict adherence to hazard codes H303, H313, and H333 .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

Contradictions in unit cell parameters or space group assignments can arise from twinning or poor crystal quality. To address this:

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) and multiple crystals to assess reproducibility.

- Refinement Software : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disorder and anisotropic displacement parameters .

- Validation Tools : Utilize PLATON or CCDC tools to check for missed symmetry or hydrogen-bonding inconsistencies .

Q. What computational methods are suitable for predicting the reactivity of Methyl 4-bromo-3-methylisoxazole-5-carboxylate in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Transition State Analysis : Model Suzuki-Miyaura coupling pathways to evaluate activation energies for bromine substitution.

- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction kinetics .

Q. How can hydrogen-bonding networks in its crystal lattice influence physicochemical properties?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like dimers or chains. For example:

Q. What strategies mitigate byproduct formation during functionalization of the isoxazole ring?

- Protecting Groups : Temporarily block the carboxylate moiety during bromination to prevent ester hydrolysis.

- Catalytic Systems : Employ Pd-based catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in cross-coupling reactions .

- In Situ Monitoring : Use LC-MS or F NMR (if fluorinated analogs are present) to track reaction progress .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Methyl 4-bromo-3-methylisoxazole-5-carboxylate Derivatives

| Parameter | Value (Example) | Method/Software | Reference |

|---|---|---|---|

| Space Group | SHELXL Refinement | ||

| Unit Cell Dimensions | X-ray Diffraction | ||

| Hydrogen-Bonding Motif | Mercury Visualization |

Q. Table 2. Comparison of Bromination Reagents

| Reagent | Yield (%) | Selectivity (4-Br vs. 5-Br) | Conditions |

|---|---|---|---|

| NBS | 85 | 9:1 | DCM, 0°C, AIBN |

| Br₂ | 72 | 7:1 | AcOH, 25°C |

| CuBr₂ | 65 | 8:1 | DMF, 80°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.